4H-1-Benzopyran-2-propanoic acid, 4-oxo-
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Overview
Description
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: is a chemical compound with the molecular formula C12H10O4. Its IUPAC name is 3-(4-oxo-4H-chromen-2-yl)propanoic acid . This compound belongs to the chromone family and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes::
- The reaction typically proceeds via an intramolecular Friedel-Crafts acylation, resulting in the formation of the chromone ring system.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: can be synthesized through various routes. One common method involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde or resorcinol, under acidic conditions.
- Acid-catalyzed cyclization: The precursor is refluxed with a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid) in an organic solvent (e.g., dichloromethane or ethanol).
- Workup involves neutralization and extraction to isolate the product.
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
- Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Chemical Reactions Analysis
Reactivity::
- Common reactions include oxidation, reduction, and substitution.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: undergoes various chemical reactions due to its chromone structure.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reduction with hydride reagents (e.g., lithium aluminum hydride, LiAlH) yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the carbonyl group.
- Oxidation produces the corresponding carboxylic acid.
- Reduction leads to the alcohol form.
- Substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its pharmacological effects, such as enzyme inhibition.
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In enzyme inhibition studies, it likely interacts with active sites or binding pockets.
Comparison with Similar Compounds
- Its uniqueness lies in the specific substitution pattern and functional groups.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: shares structural features with other chromones, such as 5,7-dimethoxy-4-oxo-4H-chromen-2-yl propanoic acid.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-(4-oxochromen-2-yl)propanoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-7-8(5-6-12(14)15)16-11-4-2-1-3-9(10)11/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
MDSOAQNAPYOTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)CCC(=O)O |
Origin of Product |
United States |
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